molecular formula C12H9F2NO B13022091 3-(Difluoromethoxy)-2-phenylpyridine

3-(Difluoromethoxy)-2-phenylpyridine

Cat. No.: B13022091
M. Wt: 221.20 g/mol
InChI Key: JWRNSNAEIPNWDC-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-phenylpyridine is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) group at the 3-position and a phenyl ring at the 2-position of the pyridine core. This structure combines the electron-withdrawing properties of the difluoromethoxy group with the aromaticity of the phenyl substituent, making it a candidate for applications in medicinal chemistry and material science. Fluorine atoms enhance metabolic stability and lipophilicity, which are critical for drug-like properties .

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

3-(difluoromethoxy)-2-phenylpyridine

InChI

InChI=1S/C12H9F2NO/c13-12(14)16-10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-8,12H

InChI Key

JWRNSNAEIPNWDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-2-phenylpyridine typically involves the introduction of the difluoromethoxy group into a pre-formed phenylpyridine scaffold. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the phenylpyridine is replaced by the difluoromethoxy group. This can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base .

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)-2-phenylpyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced difluoromethylation reagents and catalysts to streamline the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted ketones, while reduction can produce hydrogenated phenylpyridines .

Scientific Research Applications

3-(Difluoromethoxy)-2-phenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-phenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. Additionally, the compound’s conformational adaptability allows it to fit into active sites of target proteins, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties
3-(Difluoromethoxy)-2-phenylpyridine Pyridine -OCF₂H (3), -Ph (2) ~219.18 (estimated) High lipophilicity, metabolic stability inferred
3-Amino-2-(2,4-difluorophenoxy)pyridine () Pyridine -NH₂ (3), -O-C₆H₃F₂ (2) 237.20 Enhanced solubility due to -NH₂; electron-deficient aromatic system
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine () Pyridine -CF₃ (2), -N-C₃H₄F₂ (5) 258.19 High electronegativity; potential CNS activity due to trifluoromethyl
{[2-(Difluoromethoxy)phenyl]methyl}(pyridin-3-ylmethyl)amine () Pyridine + benzylamine -OCF₂H (2-phenyl), -CH₂-NH-CH₂-pyridine 264.27 Amine linkage introduces basicity; dual aromatic systems

Key Observations:

  • Electronic Effects : The difluoromethoxy group in 3-(Difluoromethoxy)-2-phenylpyridine is less electron-withdrawing than the trifluoromethyl group in ’s compound but more so than methoxy (-OCH₃). This balance may optimize interactions with hydrophobic binding pockets in biological targets .

Pharmacological Potential (Inferred)

While direct data is absent, comparisons with analogs suggest:

  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in ’s trifluoromethylpyridine .
  • Target Selectivity : The phenyl group may confer selectivity for aromatic π-π interactions, similar to kinase inhibitors containing 2-arylpyridines .

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